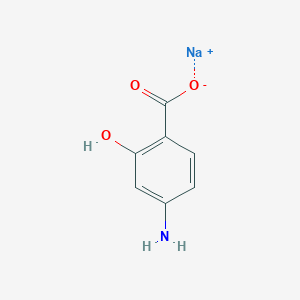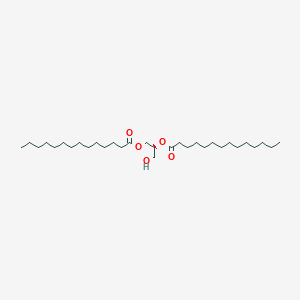
Thymolphthalein
概要
説明
Synthesis Analysis
The synthesis of thymolphthalein derivatives, such as sodium this compound monophosphate, involves specific reactions where this compound is liberated under controlled conditions. These processes underscore the compound's versatility and adaptability in various scientific studies, highlighting the precision required in its synthesis for accurate applications in biochemistry and materials science (Roy et al., 1971).
Molecular Structure Analysis
The molecular docking studies, particularly with thymidylate synthase (TS), demonstrate this compound's interaction with enzymes, revealing its potential as a chemotherapeutic target. These insights into its molecular structure offer a foundation for developing new inhibitors with high specificity and efficacy, showcasing the compound's role in advancing pharmaceutical research (Shoichet et al., 1993).
Chemical Reactions and Properties
This compound's reactivity as an analytical reagent, particularly in the spectrophotometric determination of oxidizing agents like ferricyanide, exemplifies its chemical reactivity and utility in analytical chemistry. These properties facilitate precise measurements and analyses in various research contexts, highlighting its chemical versatility (El-Shahat et al., 1986).
Physical Properties Analysis
The study of this compound's physical properties, including its behavior under different conditions and its interactions with various substances, is crucial for its application in materials science. Research focusing on the stabilization of polyethylene against thermal oxidation with this compound illuminates its potential as a stabilizing agent, contributing to advancements in materials engineering (Jahanmardi et al., 2017).
科学的研究の応用
Colorimetric Immunoassay : Thymolphthalein-modified metal-polydopamine frameworks (MPDA@TP) have been used in enzyme-free colorimetric immunoassays for sensitive detection of alpha-fetoprotein, a biomarker in blood serum. This technique is significant for its simplicity, enzyme-free nature, and potential in clinical diagnosis (Ren et al., 2018).
Specificity in Acid Phosphatase Activity Measurement : Sodium this compound monophosphate has been utilized for measuring acid phosphatase activity in serum, showing greater specificity for the prostatic enzyme compared to other methods (Roy et al., 1971).
Corrosion Inhibition : this compound has been examined as a corrosion inhibitor for carbon steel in hydrochloric acid solution, demonstrating efficiency in reducing corrosion through adsorption on metal surfaces (Elabbasy, 2019).
Forensic Analysis : Sodium this compound monophosphate has been used in forensic analysis as a presumptive test for seminal acid phosphatase, offering a high degree of selectivity and stability, and eliminating health hazards associated with other dyes (Seiden & Duncan, 1983).
Quality Control in Pharmaceuticals : Spectrophotometric and liquid-chromatographic studies of this compound monophosphate, especially in measuring prostatic acid phosphatase activity, have been crucial for setting specifications for high-quality substrates in clinical chemistry (Bowers et al., 1981).
Radiation Monitoring : this compound, combined with polyvinyl alcohol and gelatin, has been investigated for radiation monitoring. It changes color under gamma radiation, suggesting applications in low and high dose dosimetry in medical and industrial settings (El-Kelany & Gafar, 2016).
Electrochemical Research : Its electrochemical behavior has been studied in ethanol-water solutions, providing insights into its reduction on mercury drop electrodes and adsorption effects, which could be relevant for electrochemical applications (Uçar, 2003).
Construction Material Testing : this compound has been proposed as an alternative to phenolphthalein for accelerated carbonation testing in high-volume fly ash cementitious blends, demonstrating utility in construction material research (Reis et al., 2018).
Analytical Chemistry : It has been used in the spectrophotometric determination of ferricyanide and ferrocyanide, illustrating its utility as an analytical reagent in colorimetric determinations (El-Shahat et al., 1986).
作用機序
Target of Action
Thymolphthalein is primarily used as an acid-base indicator . Its primary target is the hydronium ion concentration in a solution . It is colorless in solutions with a pH below 9.3 and turns blue in solutions with a pH above 10.5 .
Mode of Action
This compound operates by interacting with the hydronium ions in a solution. In acidic conditions (pH < 9.3), it remains colorless. In basic conditions (ph > 105), it turns blue . This color change is due to the formation of the blue this compound dianion .
Biochemical Pathways
It’s known that this compound’s color change is a result of its interaction with hydronium ions, which affects its molecular structure and, consequently, its color .
Pharmacokinetics
It’s known that this compound can be used as a laxative , suggesting that it is likely absorbed and metabolized in the gastrointestinal tract.
Result of Action
The primary observable result of this compound’s action is a color change from colorless to blue in basic conditions . This property makes it useful as a pH indicator in various chemical and biological experiments.
Action Environment
The action of this compound is highly dependent on the pH of its environment. Its color-changing property is only exhibited in environments with a pH between 9.3 and 10.5 . Outside this pH range, this compound remains colorless.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,3-bis(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O4/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(31)32-28)24-14-21(16(3)4)26(30)12-18(24)6/h7-16,29-30H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKDGDIWEUUXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051633 | |
| Record name | 3,3-Bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; Available as pure compound, soluble monosodium salt, and solution; [CHEMINFO] | |
| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thymolphthalein | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1983 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
125-20-2 | |
| Record name | Thymolphthalein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymolphthalein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THYMOLPHTHALEIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3-Bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYMOLPHTHALEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG5I28WSQP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)







